Dipotassium pentachloronitrosylruthenate

Description

Significance of Nitrosylruthenium Complexes in Contemporary Inorganic Research

Nitrosylruthenium complexes, the class of compounds to which dipotassium (B57713) pentachloronitrosylruthenate belongs, are of significant interest in modern inorganic research. A primary driver of this interest is their potential function as nitric oxide (NO) releasing molecules. The ability to deliver NO to specific biological targets is a major focus of medicinal chemistry research. Furthermore, the electronic and spectroscopic properties of these complexes make them valuable subjects for fundamental studies in bonding and reactivity. ontosight.ai Research has also been directed towards their potential applications in catalysis, including the oxidation of organic compounds. ontosight.ai The unique structure and properties of these ruthenium-based compounds continue to make them a fascinating area of study in inorganic, organometallic, and medicinal chemistry. ontosight.ai

Historical Context of K₂[RuCl₅(NO)] Discovery and Initial Investigations

The initial investigations into a compound like K₂[RuCl₅(NO)] would have followed the classical methods of inorganic synthesis and characterization. The synthesis typically involves the reaction of a ruthenium salt, such as ruthenium trichloride, with nitric oxide in the presence of potassium chloride. ontosight.ai Early characterization would have involved elemental analysis to determine its empirical formula and conductivity measurements in solution to establish the presence of three ions (two K⁺ cations and one [RuCl₅(NO)]²⁻ anion), a technique Werner used extensively to characterize his cobalt-ammine complexes. byjus.com Spectroscopic studies, particularly infrared spectroscopy, would have been crucial in later investigations to confirm the presence and bonding nature of the N-O stretch, a characteristic feature of the nitrosyl ligand.

Properties of Dipotassium pentachloronitrosylruthenate

| Property | Value |

| Chemical Formula | K₂[RuCl₅(NO)] or Cl₅K₂NORu |

| Molecular Weight | 386.54 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Crystalline solid; Red-to-purple powder sigmaaldrich.comsamaterials.com |

| Melting Point | 220 °C (decomposes) sigmaaldrich.com |

| Solubility | Soluble in water samaterials.com |

| CAS Number | 14854-54-7 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name |

dipotassium;azanylidyneoxidanium;ruthenium(2+);pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWXUHRWZLOTGH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

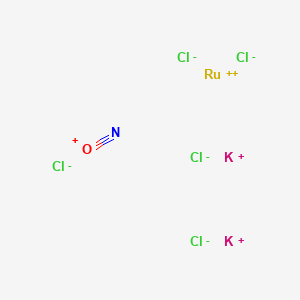

N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5K2NORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14854-54-7 | |

| Record name | Dipotassium pentachloronitrosylruthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014854547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenate(2-), pentachloronitrosyl-, potassium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium pentachloronitrosylruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for K₂ Rucl₅ No and Derivatives

Established Synthetic Routes to K₂[RuCl₅(NO)]

The preparation of dipotassium (B57713) pentachloronitrosylruthenate is a well-established procedure in inorganic chemistry, typically commencing from readily available ruthenium(III) chloride hydrate (B1144303).

Synthesis from Ruthenium(III) Chloride Hydrate Precursors with Nitrite (B80452) Reagents

The most common and reliable method for the synthesis of K₂[RuCl₅(NO)] involves the reaction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with an excess of an alkali metal nitrite, such as potassium nitrite (KNO₂) or sodium nitrite (NaNO₂), in a hydrochloric acid medium.

The reaction proceeds through the nitrosylation of the ruthenium center. A typical procedure involves dissolving ruthenium(III) chloride hydrate in concentrated hydrochloric acid to form a solution containing chloroaqua ruthenium(III) species. To this solution, a saturated aqueous solution of potassium nitrite is added. The mixture is then heated, often under reflux, to facilitate the reaction. During this process, the nitrite ion is believed to be converted to nitric oxide (NO), which then coordinates to the ruthenium center. The presence of excess chloride ions from the hydrochloric acid and the potassium salt ensures the formation of the pentachloro complex.

Upon cooling, the desired product, K₂[RuCl₅(NO)], crystallizes from the solution as a dark, crystalline solid. The product can be collected by filtration, washed with a small amount of cold water and ethanol (B145695) to remove soluble impurities, and then dried.

Table 1: Typical Reaction Parameters for the Synthesis of K₂[RuCl₅(NO)]

| Parameter | Value |

| Starting Material | Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) |

| Reagents | Potassium nitrite (KNO₂), Hydrochloric acid (HCl) |

| Solvent | Water |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Product Appearance | Dark crystalline solid |

Alternative Synthetic Pathways and Optimization Strategies

While the reaction of ruthenium(III) chloride with nitrites is the most prevalent method, alternative pathways have been explored to optimize the synthesis of K₂[RuCl₅(NO)]. These strategies often focus on improving the yield, purity, and efficiency of the reaction.

One optimization approach involves the careful control of the reaction stoichiometry and the concentration of the reagents. The ratio of ruthenium to nitrite and the acidity of the solution can significantly influence the product distribution. For instance, insufficient acid can lead to the formation of hydroxo or aqua-substituted species, while an inappropriate nitrite concentration may result in incomplete nitrosylation.

Another strategy involves the use of different nitrosylating agents. While alkali metal nitrites are standard, other sources of nitric oxide can be employed under specific conditions. However, for the preparation of K₂[RuCl₅(NO)], the use of nitrites in acidic solution remains the most straightforward and widely adopted method.

Synthesis of Ligand-Modified Ruthenium Nitrosyl Complexes Utilizing K₂[RuCl₅(NO)] as a Precursor

The utility of K₂[RuCl₅(NO)] as a synthetic precursor lies in the lability of its chloride ligands, which can be sequentially or fully substituted by a wide range of incoming ligands. This allows for the systematic design and synthesis of ruthenium nitrosyl complexes with tailored electronic and steric properties.

Generation of Terpyridine-Coordinated Ruthenium Nitrosyl Complexes

Terpyridine (terpy) and its derivatives are tridentate ligands that form stable complexes with ruthenium. The reaction of K₂[RuCl₅(NO)] with terpyridine ligands typically results in the displacement of three chloride ions to form complexes of the type [Ru(terpy)(NO)Cl₂]⁺.

The synthesis is generally carried out by reacting K₂[RuCl₅(NO)] with one equivalent of the terpyridine ligand in a suitable solvent, such as ethanol or a water-ethanol mixture. The reaction is often performed at elevated temperatures to promote ligand substitution. The resulting cationic complex is then precipitated by the addition of a counter-ion, commonly hexafluorophosphate (B91526) (PF₆⁻) or perchlorate (B79767) (ClO₄⁻).

Table 2: Synthesis of a Representative Terpyridine-Coordinated Ruthenium Nitrosyl Complex

| Parameter | Value |

| Precursor | K₂[RuCl₅(NO)] |

| Ligand | 2,2':6',2''-Terpyridine (terpy) |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Product | [Ru(terpy)(NO)Cl₂]PF₆ |

| Counter-ion Source | Ammonium hexafluorophosphate (NH₄PF₆) |

Synthesis of Macrocyclic Amine-Coordinated Ruthenium Nitrosyls (e.g., Cyclam)

Macrocyclic amines, such as 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam), are tetradentate ligands that encapsulate metal ions, leading to highly stable complexes. The reaction of K₂[RuCl₅(NO)] with cyclam provides a direct route to the trans-[Ru(NO)Cl(cyclam)]²⁺ cation. researchgate.netnih.gov

This synthesis is typically achieved by adding cyclam to a solution of K₂[RuCl₅(NO)]. researchgate.netnih.gov The reaction results in the displacement of four equatorial chloride ligands by the four nitrogen atoms of the cyclam ring, with one chloride ligand remaining in the axial position, trans to the nitrosyl group. The dicationic product is then isolated as a salt with suitable counter-ions, such as perchlorate or hexafluorophosphate. researchgate.netnih.gov

Table 3: Synthesis of trans-[Ru(NO)Cl(cyclam)]²⁺

| Parameter | Value |

| Precursor | K₂[RuCl₅(NO)] |

| Ligand | 1,4,8,11-Tetraazacyclotetradecane (cyclam) |

| Product Cation | trans-[Ru(NO)Cl(cyclam)]²⁺ |

| Typical Counter-ions | ClO₄⁻, PF₆⁻ |

Preparation of Other Substituted Nitrosylruthenium Complexes

The versatility of K₂[RuCl₅(NO)] as a precursor extends to the synthesis of a broad spectrum of other substituted nitrosylruthenium complexes. By varying the nature of the incoming ligand, a wide range of coordination spheres can be generated around the {RuNO} core.

For example, reactions with monodentate ligands like ammonia (B1221849) or pyridine (B92270) can lead to the formation of ammine or pyridine-containing complexes. The stoichiometry of the reaction can be controlled to achieve different degrees of substitution. Bidentate ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), react with K₂[RuCl₅(NO)] to yield complexes like [Ru(bpy)₂(NO)Cl]²⁺, where two bipyridine ligands displace four chloride ions.

Furthermore, reactions with other anionic ligands, such as cyanide or thiocyanate (B1210189), can lead to the substitution of the chloride ligands to form complexes with different electronic properties. The synthetic conditions for these reactions, including solvent, temperature, and reaction time, are tailored to the specific ligand being introduced.

Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of the Ground State Structure of K₂[RuCl₅(NO)]

The definitive determination of the crystal and molecular structure of dipotassium (B57713) pentachloronitrosylruthenate, K₂[RuCl₅(NO)], was accomplished through single-crystal X-ray diffraction. A key study in this area was published by J. T. Veal in 1972 in Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, which provided the first detailed insights into the solid-state structure of this compound. scispace.com Although the specific crystallographic data from this seminal work is not fully detailed here, the study confirmed the presence of discrete K⁺ cations and [RuCl₅(NO)]²⁻ complex anions in the crystal lattice.

The [RuCl₅(NO)]²⁻ anion is the structurally defining component of this compound. Within this complex, the central ruthenium atom is coordinated to five chloride ligands and one nitrosyl (NO) ligand. The Ru-Cl bond lengths are typically in the range of 2.34–2.40 Å. mdpi.com The nitrosyl ligand is of particular interest due to its strong π-acceptor capabilities, which influence the bonding within the complex. The Ru-N bond is significantly shorter than a typical Ru-N single bond, and the Ru-N-O linkage is nearly linear, which is characteristic of a {RuNO}⁶ configuration, often described as Ru(II)-NO⁺. mdpi.com

In related ruthenium nitrosyl complexes, such as in the cation of [RuNO(Py)(Bpy)ClOH]PF₆, the Ru-N(O) bond length is approximately 1.75 Å, and the N-O bond length is around 1.13 Å. mdpi.com The angles between the nitrosyl ligand and the equatorial chloride ligands (Cl_eq - Ru - NO) are expected to be close to 90°, while the angle between the axial chloride ligand and the nitrosyl group (Cl_ax - Ru - NO) would be approximately 180°.

Table 1: Representative Bond Distances and Angles in Ruthenium Nitrosyl Complexes

| Bond/Angle | Typical Value | Reference Complex |

|---|---|---|

| Ru-N(O) | ~1.75 Å | [RuNO(Py)(Bpy)ClOH]⁺ |

| N-O | ~1.13 Å | [RuNO(Py)(Bpy)ClOH]⁺ |

| Ru-Cl | 2.34 - 2.40 Å | Na[RuNOCl₄L] |

| Ru-N-O | ~176° | [RuNO(Py)(Bpy)ClOH]⁺ |

| Cl_eq-Ru-N(O) | ~90° | General Octahedral |

Data is illustrative and based on related structures. mdpi.commdpi.com

The coordination geometry around the ruthenium center in the [RuCl₅(NO)]²⁻ anion is best described as a distorted octahedron. wikipedia.org The ruthenium atom is at the center, with the five chloride ions and the nitrogen atom of the nitrosyl group occupying the six vertices of the octahedron. One chloride ligand is positioned trans to the nitrosyl group, while the other four chloride ligands are in the equatorial plane.

Distortions from ideal octahedral geometry are common in coordination complexes and can arise from several factors, including steric hindrance between bulky ligands and electronic effects such as the trans effect. The strong π-accepting nature of the nitrosyl ligand can influence the length of the bond to the trans ligand. In many ruthenium nitrosyl complexes, the Ru-ligand bond trans to the NO group is often found to be slightly elongated compared to the corresponding cis bonds. This structural feature is a manifestation of the electronic influence of the nitrosyl group on the coordination sphere.

Structural Analysis of Derived Ruthenium Nitrosyl Complexes using X-ray Crystallography

The parent compound, K₂[RuCl₅(NO)], serves as a versatile starting material for the synthesis of a wide array of other ruthenium nitrosyl complexes. nih.gov X-ray crystallography has been instrumental in characterizing the structures of these derivatives, revealing how the coordination environment of the ruthenium center can be systematically modified.

For instance, the reaction of [Ru(NO)Cl₅]²⁻ with 2,2':6',2"-terpyridine (terpy) leads to the formation of [RuCl₂(NO)(terpy)]⁺, where three chloride ligands have been replaced by the tridentate terpyridine ligand. researchgate.net Similarly, reactions with pyridine (B92270) (py) and bipyridine (bpy) have yielded complexes such as [RuNO(Py)(Bpy)ClOH]⁺ and [RuNO(Py)(Bpy)ClF]⁺, whose structures have been confirmed by single-crystal X-ray diffraction. mdpi.com These studies demonstrate the substitution of the chloride ligands to create new complexes with tailored electronic and steric properties.

In another example, the synthesis of heterotrinuclear clusters containing the {RuNO}⁶ moiety has been reported, such as {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg}, where pyrazole-based ligands have been introduced into the coordination sphere. nih.gov The structural analysis of these more complex derivatives provides valuable information on how the fundamental [RuCl₅(NO)]²⁻ unit can be incorporated into larger supramolecular assemblies.

Temperature Dependence of Atomic Displacement Parameters (ADPs) in Nitrosylruthenium Complexes

Atomic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the mean-square displacement of an atom from its equilibrium position in a crystal lattice due to thermal vibration. wikipedia.org The study of ADPs as a function of temperature can provide insights into the dynamic behavior of molecules in the solid state and the rigidity of the crystal lattice.

Studies on other complex systems, such as enzyme-ligand complexes, have shown that crystallographic B-factors (a form of ADP) are relatively independent of temperature at very low temperatures (e.g., 25-150 K) but increase more significantly at higher temperatures. nih.gov This suggests that at cryogenic temperatures, the observed displacements are dominated by zero-point energy and local harmonic motions, while at higher temperatures, larger-amplitude vibrations and conformational flexibility contribute more significantly. In the context of nitrosylruthenium complexes, temperature-dependent diffraction studies could potentially shed light on the vibrational modes of the Ru-N-O unit and the librational motions of the entire anion within the crystal lattice.

Electronic Structure, Bonding, and Spectroscopic Characterization

Spectroscopic Analysis of K₂[RuCl₅(NO)] and Its Derivatives

Spectroscopic methods are fundamental in characterizing the [RuCl₅(NO)]²⁻ anion, offering detailed information on its vibrational and electronic properties.

Infrared spectroscopy is a powerful tool for probing the Ru-NO bond. The nitrosyl stretching frequency, ν(NO), is particularly sensitive to the oxidation state of the ruthenium center and the nature of the other ligands in the coordination sphere. For most nitrosyl complexes, the ν(NO) band is one of the most intense absorptions in the IR spectrum, typically appearing in the 1525-1950 cm⁻¹ range. In the case of K₂[RuCl₅(NO)], the strong π-acceptor nature of the NO⁺ ligand, coupled with the electron density on the Ru(II) center, results in a strong Ru-N bond with significant π-backbonding. This is reflected in the ν(NO) stretching frequency, which is observed at a high wavenumber, characteristically around 1900 cm⁻¹ .

Isotope substitution studies, particularly with ¹⁵N, are crucial for unequivocally assigning the ν(NO) band. Upon substitution of ¹⁴N with ¹⁵N in the nitrosyl ligand, a predictable isotopic shift to a lower wavenumber is observed due to the increased reduced mass of the N-O oscillator. This shift confirms the vibrational mode's origin and provides further insight into the bonding. For a typical terminal nitrosyl complex, this shift is in the range of 30-40 cm⁻¹.

The position of the ν(NO) band can be influenced by several factors. The electron-donating or -withdrawing properties of the other ligands (in this case, the five chloro ligands) modulate the electron density at the ruthenium center, which in turn affects the extent of π-backbonding to the NO⁺ ligand. More electron-donating ligands would increase backbonding, thus lowering the ν(NO) frequency, while more electron-withdrawing ligands would decrease backbonding and raise the ν(NO) frequency.

Table 1: Representative Nitrosyl Stretching Frequencies in Ruthenium Complexes

| Compound | ν(NO) (cm⁻¹) | Reference |

|---|---|---|

| K₂[RuCl₅(NO)] | ~1900 | General observation for {RuNO}⁶ complexes |

| [Ru(NO)(NH₃)₅]Cl₃ | 1914 | |

| [Ru(NO)(CN)₅]²⁻ | 1927 | |

| [Ru(NO)Br₅]²⁻ | 1880 |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For a molecule with octahedral geometry like the [RuCl₅(NO)]²⁻ anion (approximating C₄ᵥ symmetry), certain vibrational modes may be Raman-active but IR-inactive, and vice versa. The totally symmetric stretching modes, such as the Ru-N stretch and the symmetric stretches of the RuCl₄ plane, are expected to be strong in the Raman spectrum.

While specific Raman data for K₂[RuCl₅(NO)] is not extensively documented in readily available literature, studies on similar complexes like K₂[RuCl₆] show characteristic Ru-Cl stretching modes in the low-frequency region (250-350 cm⁻¹). It is expected that the Raman spectrum of K₂[RuCl₅(NO)] would also be dominated by Ru-Cl vibrations, with the Ru-N stretching vibration appearing in the 500-600 cm⁻¹ region. The ν(NO) is also observable in Raman spectra, though often weaker than in the IR.

The electronic absorption spectrum of K₂[RuCl₅(NO)] in aqueous solution displays characteristic bands that arise from electronic transitions within the complex. Transition metal complexes can exhibit several types of electronic transitions, including d-d transitions (ligand field transitions) and charge-transfer (CT) transitions. researchgate.net

For the [RuCl₅(NO)]²⁻ anion, a low-spin d⁶ system, the d-d transitions are generally weak due to being Laporte-forbidden. The more intense bands in the UV-Vis spectrum are typically assigned to charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT).

Given the presence of the π-accepting NO⁺ ligand and the π-donating chloro ligands, the spectrum is expected to show both types of transitions. Transitions from the filled π orbitals of the chloride ligands to the partially filled d orbitals of ruthenium would be classified as LMCT. Conversely, transitions from the filled d orbitals of ruthenium to the empty π* orbitals of the nitrosyl ligand would be MLCT.

The compound is known to be photolabile, releasing nitric oxide upon exposure to near-UV light. This suggests that at least one of the absorption bands corresponds to a transition that populates an anti-bonding orbital localized on the Ru-NO bond, leading to its dissociation.

Table 2: Typical Electronic Transitions in Ruthenium Nitrosyl Complexes

| Transition Type | Wavelength Range (nm) | Description |

|---|---|---|

| d-d | 400-600 | Weak, involving excitation of electrons between d-orbitals. |

| MLCT (Ru → NO) | 300-450 | Intense, from metal d-orbitals to NO π* orbitals. |

| LMCT (Cl → Ru) | 250-350 | Intense, from ligand p-orbitals to metal d-orbitals. |

Note: Specific λmax values for K₂[RuCl₅(NO)] are not consistently reported in the literature, and the ranges provided are typical for related complexes.

The [RuCl₅(NO)]²⁻ complex itself is paramagnetic due to the unpaired electron in the {RuNO}⁵ formalism (considering a Ru(III)-NO neutral ligand model), which would lead to very broad and generally unobservable NMR spectra. However, its one-electron reduced form, [RuCl₅(NO)]³⁻, which is a diamagnetic {RuNO}⁶ species, would be NMR-active.

Furthermore, NMR spectroscopy is an invaluable tool for characterizing the organic ligands in derivatives of K₂[RuCl₅(NO)]. When one or more of the chloride ligands are substituted by organic ligands (e.g., pyridines, phosphines), ¹H, ¹³C, and ³¹P NMR can be used to confirm the structure of the resulting diamagnetic complexes. Chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms within the coordinated ligands.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact coordination complexes from solution. For K₂[RuCl₅(NO)], ESI-MS in the negative ion mode would be expected to show a prominent peak corresponding to the [RuCl₅(NO)]²⁻ anion. The isotopic pattern of this peak would be characteristic of the presence of one ruthenium and five chlorine atoms, providing definitive confirmation of the composition of the anionic complex. Fragmentation patterns can also give information about the stability of the complex and the strength of the ligand bonds.

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of each element. For K₂[RuCl₅(NO)] (molar mass: 386.54 g/mol ), the theoretical elemental composition would be:

Potassium (K): 20.22%

Ruthenium (Ru): 26.15%

Chlorine (Cl): 45.86%

Nitrogen (N): 3.62%

Oxygen (O): 4.14%

Experimental values from elemental analysis are compared to these theoretical values to confirm the purity and stoichiometry of the synthesized compound.

Theoretical Approaches to Electronic Structure and Bonding

Theoretical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and bonding in the [RuCl₅(NO)]²⁻ anion. These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental data.

A molecular orbital (MO) diagram for the [RuCl₅(NO)]²⁻ anion would show the interaction between the d-orbitals of the ruthenium atom and the frontier orbitals of the five chloride ligands and the nitrosyl ligand. The bonding in the Ru-NO unit is typically described by a strong σ-donation from the nitrogen lone pair to an empty d-orbital of ruthenium, and significant π-backdonation from filled ruthenium d-orbitals to the empty π* orbitals of the NO⁺ ligand. This synergistic bonding model explains the short Ru-N bond distance and the high ν(NO) stretching frequency.

DFT calculations can map the electron density distribution, illustrating the covalent character of the Ru-N and Ru-Cl bonds. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions (e.g., MLCT, LMCT, or d-d). Such calculations can also illuminate the mechanism of NO photorelease by identifying the specific excited states that lead to the cleavage of the Ru-NO bond.

Density Functional Theory (DFT) Calculations for Bonding Mode Assignment

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structure and bonding of ruthenium nitrosyl complexes. nih.gov For the [RuCl5(NO)]2- anion, DFT calculations have been employed to explore the potential energy surface and identify stable bonding modes of the nitrosyl ligand. researchgate.net

Theoretical studies have identified three local minima on the potential energy surface, corresponding to different coordination isomers of the [RuCl5(NO)]2- complex. researchgate.net These are:

Ground State (GS): A linear η1-NO coordination, where the nitrosyl ligand is bonded through the nitrogen atom (Ru-N-O). This is the most stable and experimentally observed configuration for the compound in its ground state.

Metastable State I (MSI): An η1-ON coordination, where the nitrosyl ligand is inverted and bonds through the oxygen atom (Ru-O-N). This is often referred to as the isonitrosyl or nitroxy isomer.

Metastable State II (MSII): A side-on η2-NO coordination, where both the nitrogen and oxygen atoms of the nitrosyl ligand interact with the ruthenium center.

DFT calculations are crucial for assigning spectroscopic data, such as vibrational frequencies obtained from infrared (IR) and Raman spectroscopy, to these specific bonding modes. researchgate.net By calculating the expected vibrational frequencies for each isomer, a direct comparison with experimental spectra allows for the confident identification of the ground state and any light-induced metastable states. For instance, calculations using functionals like B3LYP have been successful in modeling these structures. researchgate.net

Table 1: Calculated Properties of [RuCl5(NO)]2- Isomers from DFT Studies

| Property | Ground State (GS) | Metastable State I (MSI) | Metastable State II (MSII) |

|---|---|---|---|

| Coordination Mode | η1-NO (linear) | η1-ON (isonitrosyl) | η2-NO (side-on) |

| Relative Energy | Lowest | Higher than GS | Higher than GS |

| Bonding | Ru-N-O | Ru-O-N | Ru-(N,O) |

Note: The table presents qualitative findings from DFT studies. Specific energy differences depend on the computational method and basis set used.

Molecular Orbital (MO) Theory Application to {RuNO} Fragments and Related Species

Molecular Orbital (MO) theory provides a detailed picture of the bonding within the {RuNO} core of the [RuCl5(NO)]2- anion. The bonding is best understood by considering the interaction between the frontier orbitals of the ruthenium metal center and the molecular orbitals of the nitrosyl ligand.

The key interactions are:

σ-Donation: A sigma (σ) bond is formed by the overlap of a filled 5σ orbital on the NO ligand with an empty dz² orbital on the ruthenium center. This interaction represents the donation of electron density from the ligand to the metal.

π-Backbonding: The most significant feature of the {RuNO} bond is the extensive pi (π) backbonding. This involves the overlap of filled dπ orbitals (dxz, dyz) on the ruthenium center with the empty, antibonding π* orbitals of the NO ligand.

This π-backbonding has two important consequences:

It strengthens the Ruthenium-Nitrogen bond, giving it partial double or triple bond character.

It populates the antibonding π* orbitals of the NO ligand, which consequently weakens the Nitrogen-Oxygen bond. This is experimentally observed as a high N-O stretching frequency (ν(NO)) in the infrared spectrum, typically higher than that of free NO, indicating a bond order between two and three.

Enemark-Feltham Notation in Describing Ruthenium Nitrosyl Electronic States

To systematically classify transition metal nitrosyl complexes, the Enemark-Feltham (E-F) notation, {MNO}n, is widely used. chempedia.info In this formalism, the nitrosyl ligand is formally treated as NO+, and 'n' represents the sum of the metal's d-electrons plus the electrons in the π* orbitals of the nitrosyl ligand. ionicviper.org

For Dipotassium (B57713) pentachloronitrosylruthenate, K2[RuCl5(NO)], the calculation is as follows:

The five chloride ligands each have a charge of -1, for a total of -5.

Following the E-F convention, the nitrosyl ligand is considered NO+, which has a +1 charge.

Therefore, the oxidation state of ruthenium must be +2 (Ru(II)).

A Ru(II) ion has an electron configuration of [Kr]4d⁶, meaning it has 6 d-electrons.

The NO+ cation has no electrons in its π* orbitals.

Thus, the value of 'n' is the sum of the metal d-electrons (6) and the NO π* electrons (0), which equals 6.

Therefore, Dipotassium pentachloronitrosylruthenate is classified as a {RuNO}6 complex according to the Enemark-Feltham notation. This classification is fundamental for comparing its electronic structure and reactivity with other metal nitrosyl complexes. d-nb.info

Photochemical Behavior and Light Induced Linkage Isomerism

Photoexcitation and Formation of Metastable States (MS1, MS2)

Upon irradiation with light, typically in the blue-light range, K₂[RuCl₅(NO)] can populate two long-lived metastable states, designated as MS1 and MS2. researchgate.netrsc.org These states correspond to different coordination modes of the nitrosyl ligand to the ruthenium center. The formation of these photoinduced isomers is a reversible process, and the complex returns to its ground state upon heating.

The generation of these metastable states is initiated by the photoexcitation of the [RuCl₅(NO)]²⁻ anion. This process involves a charge transfer from the d-orbitals of the ruthenium atom or the p-orbitals of the chloride ligands to the π* antibonding orbitals of the Ru-NO bond. researchgate.net This electronic transition weakens the Ru-NO bond and facilitates the rearrangement of the nitrosyl ligand into alternative bonding configurations.

The thermal stability of these metastable states varies, with MS1 generally being more stable than MS2. For K₂[RuCl₅(NO)], the decay temperature for MS1 has been reported to be 216 K. uni-muenchen.de

The ground state (GS) of the [RuCl₅(NO)]²⁻ anion features a linear and N-bound nitrosyl ligand (Ru-N-O). Upon photoexcitation, this arrangement can convert to two primary metastable linkage isomers:

MS1 (Isonitrosyl): In this state, the nitrosyl ligand is O-bound to the ruthenium center (Ru-O-N). researchgate.netrsc.org This isomerization represents a complete inversion of the NO ligand.

MS2 (Side-on): This state is characterized by a side-on or η²-coordination of the nitrosyl ligand, where both the nitrogen and oxygen atoms interact with the ruthenium center (Ru-(η²-NO)). rsc.orgrsc.org

The transition from the ground state to MS1 is believed to proceed via the MS2 state, suggesting that MS2 is an intermediate on the reaction pathway to MS1. uni-muenchen.de The specific wavelength of the irradiating light can influence the population of each metastable state.

The formation of MS1 and MS2 is accompanied by significant changes in the vibrational and electronic properties of the complex. These changes are readily observed through spectroscopic techniques. A key indicator of the formation of these metastable states is the shift in the N-O stretching frequency (ν(NO)) in the infrared (IR) spectrum. researchgate.net For instance, the ν(NO) in the ground state of K₂[RuCl₅(NO)] is observed at 1895 cm⁻¹, while for MS1, this frequency is shifted to a lower value. uni-muenchen.de

The different metastable states can be selectively populated and depopulated by using different wavelengths of light. For example, after populating MS1 with blue light, subsequent irradiation with infrared light can induce the formation of MS2. rsc.org The efficiency of light absorption and, consequently, the population of the metastable states can be influenced by interactions with the counterions in the crystal lattice. researchgate.net

Photocrystallographic Investigations of Light-Induced Structural Changes

Photocrystallography is a powerful technique that allows for the determination of the three-dimensional crystal structure of a material in its photoexcited metastable state. This method has been instrumental in elucidating the precise structural changes that occur in K₂[RuCl₅(NO)] upon photoisomerization.

By combining X-ray diffraction with in-situ laser irradiation at low temperatures, researchers can obtain detailed structural models of the [RuCl₅(NO)]²⁻ anion in its MS1 and MS2 configurations. These studies provide direct evidence for the changes in the coordination mode of the nitrosyl ligand. X-ray Fourier difference maps are particularly useful in these analyses, as they reveal the changes in electron density corresponding to the movement of the NO ligand from its ground-state position to the new positions in the metastable states.

Photocrystallographic studies have provided precise measurements of the geometric parameters of the [RuCl₅(NO)]²⁻ anion in its ground and metastable states. In the ground state, the Ru-N-O linkage is nearly linear. Upon conversion to MS1 (Ru-O-N), a significant change in the bond angle is observed, along with an elongation of the bond between the ruthenium and the nitrosyl group. For the MS2 state (Ru-(η²-NO)), both the Ru-N and Ru-O distances and the N-O bond length are altered compared to the ground state. These structural changes are a direct consequence of the change in the electronic configuration of the complex upon photoexcitation.

The table below summarizes typical geometric changes observed in nitrosylruthenate complexes upon photoisomerization.

| Parameter | Ground State (GS) | Metastable State 1 (MS1) | Metastable State 2 (MS2) |

| Coordination | Ru-N-O (linear) | Ru-O-N (isonitrosyl) | Ru-(η²-NO) (side-on) |

| Ru-N Distance | Shorter | Longer | Intermediate |

| Ru-O Distance | Non-bonding | Shorter | Intermediate |

| Ru-N-O Angle | ~180° | Bent | Bent |

Spectroscopic Probes of Photoisomerization Dynamics

Various spectroscopic techniques are employed to monitor the formation and decay of the metastable states and to understand the dynamics of the photoisomerization process. Infrared (IR) spectroscopy is particularly valuable due to the sensitivity of the N-O stretching vibration to the coordination mode of the nitrosyl ligand.

Low-temperature IR spectroscopy allows for the in-situ monitoring of the population and depopulation of the MS1 and MS2 states upon irradiation with different wavelengths of light. researchgate.net The large shifts observed in the ν(NO) band provide a clear signature for each state. Isotopic substitution studies, using ¹⁵N or ¹⁸O labeled nitrosyl ligands, have been crucial in confirming the assignment of the vibrational bands to the different linkage isomers. researchgate.net

Differential Scanning Calorimetry (DSC) is another technique used to study the thermal stability of the metastable states. By measuring the heat released as the sample is warmed and the metastable states decay back to the ground state, the decay temperatures and activation energies for these processes can be determined. uni-muenchen.dersc.org

Time-Resolved Infrared (IR) Spectroscopy

While time-resolved infrared (IR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of photoinduced reactions in transition metal complexes, specific studies detailing the ultrafast dynamics of photoisomerization in K₂[RuCl₅(NO)] are not extensively available in the surveyed literature. This technique would be instrumental in observing the formation and decay of transient species on pico- to microsecond timescales following photoexcitation, providing direct insight into the isomerization pathway from the ground state to the metastable states.

Low-Temperature Infrared (IR) Spectroscopy

Low-temperature infrared (IR) spectroscopy has been pivotal in identifying the metastable linkage isomers of K₂[RuCl₅(NO)]. researchgate.net Upon irradiation of the ground state (GS) complex at low temperatures, two distinct metastable states, denoted as MSI and MSII, are populated. researchgate.net These states are characterized by significant shifts in the stretching frequency of the nitrosyl ligand, ν(NO), which serves as a sensitive probe of the Ru-NO bonding.

The ground state of the [RuCl₅(NO)]²⁻ anion exhibits a strong ν(NO) band, which is indicative of a linearly coordinated Ru-N-O arrangement. uni-muenchen.de The experimentally observed vibrational frequencies for the ground and metastable states are summarized in the table below.

| State | ν(NO) (cm⁻¹) | ν(RuN) (cm⁻¹) | δ(RuNO) (cm⁻¹) |

| GS | 1895 | 600 | 565 |

| MSI | 1789 | 553 | 525 |

| MSII | 1675 | - | - |

Table 1: Experimental vibrational frequencies for the ground state (GS) and metastable states (MSI and MSII) of K₂[RuCl₅(NO)] observed via low-temperature IR spectroscopy.

The significant redshift of the ν(NO) band in MSI and even further in MSII indicates a weakening of the N-O bond and a change in the coordination mode of the nitrosyl ligand. researchgate.net Isotopic substitution studies have provided evidence that MSI corresponds to an isonitrosyl (Ru-O-N) linkage, while MSII is often associated with a side-on (η²-NO) coordination. researchgate.net

Differential Scanning Calorimetry (DSC) for Decay Temperatures of Metastable States

Differential Scanning Calorimetry (DSC) is employed to determine the thermal stability of the light-induced metastable states. By warming a sample that has been irradiated at low temperature to populate the metastable states, the exotherms corresponding to the decay of these states back to the ground state can be measured. This provides the decay temperature (T_d), which is a measure of the thermal energy barrier for the reverse isomerization.

For K₂[RuCl₅(NO)], DSC measurements have identified the decay temperature for the MSI state.

| Metastable State | Decay Temperature (T_d) (K) |

| MSI | 216 |

| MSII | Not Reported |

Table 2: Decay temperature for the MSI state of K₂[RuCl₅(NO)] as determined by Differential Scanning Calorimetry. uni-muenchen.de

The decay of the MSI state at 216 K indicates a significant thermal barrier preventing its relaxation to the ground state at lower temperatures. uni-muenchen.de The thermal stability of MSII in this specific complex has not been reported in the same context.

Theoretical Modeling of Photoisomerization Pathways and Energy Landscapes

Theoretical calculations, primarily using Density Functional Theory (DFT), have provided invaluable insights into the electronic structure and potential energy surfaces of the [RuCl₅(NO)]²⁻ anion, offering a framework for understanding the experimentally observed photoisomerization.

Potential Energy Surface Calculations for Ground and Metastable States

DFT calculations have successfully modeled the potential energy surface of the [RuCl₅(NO)]²⁻ anion, identifying local minima that correspond to the ground state and the metastable linkage isomers. These calculations confirm that the ground state possesses a linear Ru-N-O geometry.

Furthermore, the calculations reveal two other local minima on the same potential energy surface:

MSI: An isonitrosyl isomer with a Ru-O-N linkage.

MSII: A side-on isomer where the nitrosyl ligand is coordinated to the ruthenium center through both the nitrogen and oxygen atoms (η²-NO).

Synchronous transit-guided reaction path calculations have shown that these three isomers are interconnected on the ground state potential energy surface, indicating that they are indeed linkage isomers. The calculations also map the transition states between these minima, providing information about the energy barriers for isomerization. The isomerization pathway is noted to involve a significant bending of the RuNO angle, accompanied by out-of-plane distortions.

Correlating Theoretical Predictions with Experimental Observations

The theoretical models provide a strong correlation with the experimental findings from low-temperature IR spectroscopy and DSC.

Existence of Metastable States: The calculated local minima on the potential energy surface for the isonitrosyl (MSI) and side-on (MSII) configurations provide a theoretical basis for the existence of the two metastable states observed experimentally via low-temperature IR spectroscopy. researchgate.net

Vibrational Frequencies: The calculated vibrational frequencies for the GS, MSI, and MSII isomers are in good agreement with the experimental values obtained from IR spectroscopy. This agreement supports the structural assignments of the metastable states, with MSI being the isonitrosyl form and MSII the side-on form.

Thermal Stability: The calculated energy barriers for the thermal decay of MSI and MSII back to the ground state can be correlated with the experimentally determined decay temperatures from DSC. The calculated barrier for the MSI → GS transition corresponds to the thermal stability observed for this state, which requires warming to 216 K to overcome the energy barrier for relaxation. uni-muenchen.de The relative energies of the calculated minima are also consistent with the ground state being the most stable isomer.

Advanced Methodologies and Analytical Techniques

In-situ Spectroscopy for Reaction Monitoring and Kinetic Studies

By applying a potential and recording IR spectra simultaneously, researchers can track the evolution of species in solution. researchgate.net For example, in studies of related ruthenium tetraamine (B13775644) nitrosyl complexes, in-situ FT-IR spectroelectrochemistry has been used to monitor the reduction of the {RuNO}⁶ center. acs.orgacs.org Upon one-electron reduction, changes in the characteristic N-O stretching frequency (ν(NO)) are observed. These spectral shifts indicate the formation of transient species and subsequent reaction products. acs.org For instance, the reduction of a parent complex can lead to the labilization of other ligands and the formation of new nitrosyl-containing isomers, each with a distinct ν(NO) band in the IR spectrum. nih.govresearchgate.net

Kinetic information can be extracted from the time-dependent changes in the intensity of these vibrational bands. bruker.com This allows for the determination of reaction rates and helps to build a comprehensive model of the reaction pathway. The ability to observe transient and labile intermediates, which would be undetectable by conventional offline analysis, makes in-situ spectroscopy indispensable for detailed mechanistic investigations of ruthenium nitrosyl complexes. spectroscopyonline.com

| Species | ν(NO) (cm⁻¹) | Technique | Comments |

| trans-[Ru(NO⁺)(NH₃)₄(py)]³⁺ | ~1900-1950 | FT-IR Spectroelectrochemistry | Starting complex in a model system study. acs.org |

| trans-[Ru(NO⁺)(NH₃)₄(OH)]²⁺ | 1876 | FT-IR Spectroelectrochemistry | Formed after electroreduction and ligand exchange. acs.org |

| cis-[Ru(NO⁺)(NH₃)₄(OH)]²⁺ | 1890 | FT-IR Spectroelectrochemistry | Isomer formed during the reaction sequence. acs.org |

This table presents representative data from studies on analogous ruthenium nitrosyl complexes to illustrate the application of the technique.

Quantum Chemical Calculations in Support of Experimental Findings

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an essential tool for complementing and interpreting experimental data on ruthenium nitrosyl complexes. researchgate.netnih.gov These computational methods can predict molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy, providing a theoretical framework for understanding experimental observations. rsdjournal.orgrsc.org

For the [Ru(NO)Cl₅]²⁻ anion, DFT calculations have been used to investigate its ground state geometry and the structures of potential metastable linkage isomers. researchgate.netresearchgate.net These isomers involve different coordination modes of the NO ligand, such as the isonitrosyl (Ru-ON, known as MS1) and the side-on (η²-NO, known as MS2) forms. researchgate.netrsc.org Calculations can determine the relative energies of these isomers and the energy barriers for their interconversion, providing insights into their potential role as transient intermediates in photochemical or electrochemical reactions. researchgate.netresearchgate.net

A key application of DFT is the calculation of vibrational spectra. nih.gov Theoretical predictions of the N-O and Ru-N stretching frequencies for the ground state and the various isomers of [Ru(NO)Cl₅]²⁻ can be compared directly with experimental IR spectra. This comparison is crucial for assigning the observed vibrational bands to specific molecular structures. researchgate.net For example, calculations have shown that the Ru-N-O group in the ground state is nearly linear, while it is significantly bent in the metastable states, leading to predictable shifts in their vibrational frequencies. researchgate.netresearchgate.net The strong agreement often found between calculated and experimental data validates the proposed structures and electronic configurations. nih.govscirp.org

| Property | Ground State (η¹-NO) | MS1 Isomer (η¹-ON) | MS2 Isomer (η²-NO) | Method |

| Coordination | Linear Ru-N-O | Isonitrosyl | Side-on | DFT researchgate.netresearchgate.net |

| Ru-N-O Angle | ~177° | N/A | Bent | DFT researchgate.net |

| Relative Energy | Lowest | Higher | Intermediate | DFT researchgate.net |

| Bonding | Described as {RuNO}⁶ | --- | --- | Enemark-Feltham notation nih.gov |

This table summarizes theoretical findings on the different linkage isomers of the [Ru(NO)Cl₅]²⁻ anion.

Use of Isotopic Labeling in Mechanistic Elucidation (e.g., ¹⁵N isotope substitution)

Isotopic labeling is a definitive technique used to trace the path of specific atoms through a chemical reaction, providing unambiguous evidence for mechanistic pathways. wikipedia.orgnih.gov In the study of dipotassium (B57713) pentachloronitrosylruthenate and related complexes, substitution of the naturally abundant ¹⁴N isotope with the heavier ¹⁵N isotope in the nitrosyl ligand is particularly informative. rsc.org

The primary application of ¹⁵N labeling is in vibrational spectroscopy. wikipedia.org The mass difference between ¹⁴N and ¹⁵N leads to a predictable shift in the vibrational frequencies of bonds involving the nitrogen atom, primarily the N-O stretch (ν(NO)) and the Ru-N stretch (ν(RuN)). By comparing the IR or Raman spectra of the unlabeled complex with its ¹⁵N-labeled counterpart, vibrational modes involving the nitrosyl ligand can be definitively identified. researchgate.net This technique was instrumental in unambiguously assigning the ν(RuN) and ν(NO) stretching and the δ(RuNO) deformation vibrations for the ground state and light-induced metastable isomers (MS1 and MS2) of K₂[Ru(NO)Cl₅]. researchgate.net

Beyond spectroscopic assignment, ¹⁵N labeling can be used to follow the fate of the nitrosyl ligand in chemical reactions. osti.gov For instance, in reactions involving the transfer or release of nitric oxide, using a ¹⁵N-labeled starting material allows for the detection of the ¹⁵N isotope in the products via mass spectrometry or NMR spectroscopy. wikipedia.orgosti.gov This provides direct proof that the NO group in the product originated from the nitrosyl ligand of the ruthenium complex, helping to rule out alternative mechanisms. nih.gov

| Vibrational Mode | Isotope | Experimental Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| ν(NO) | ¹⁴N | ~1900 | N/A |

| ν(NO) | ¹⁵N | Lower than ¹⁴N | Predictable based on mass |

| ν(RuN) | ¹⁴N | Lower frequency range | N/A |

| ν(RuN) | ¹⁵N | Lower than ¹⁴N | Predictable based on mass |

This table illustrates the expected effect of ¹⁵N substitution on the key vibrational modes of the [Ru(NO)Cl₅]²⁻ anion, based on principles of vibrational spectroscopy and findings for related complexes. researchgate.net

Future Perspectives in Research on Dipotassium Pentachloronitrosylruthenate

Exploration of Novel Ligand Architectures and Their Impact on Electronic Structure and Reactivity

The electronic structure and, consequently, the reactivity of the [RuCl5(NO)]2- anion are highly sensitive to the nature of the ligands coordinated to the ruthenium center. Future research will focus on the systematic synthesis of analogues of Dipotassium (B57713) pentachloronitrosylruthenate where one or more of the chloride ligands are replaced by other monodentate or polydentate ligands. This exploration of novel ligand architectures is driven by the goal of fine-tuning the electronic properties of the complex to enhance its photoresponsive behavior and catalytic activity.

The judicious choice of ligands can modulate the reactivity of the coordinated nitrosyl group. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), have shown that the nature of equatorial ligands significantly influences the electronic structure of the Ru-NO bond. researchgate.net For instance, substituting the chloride ligands with stronger or weaker σ-donors or π-acceptors will directly impact the energy levels of the molecular orbitals involved in the photoisomerization process. This, in turn, can alter the wavelengths of light required to induce the isomeric transitions and the thermal stability of the metastable states.

Recent synthetic efforts in the broader field of ruthenium nitrosyl complexes have demonstrated the feasibility of incorporating complex organic moieties, such as nitronyl nitroxide radicals, into the coordination sphere. mdpi.comresearchgate.net These studies provide a blueprint for the design of multifunctional molecules where the photoswitchable [RuCl4(L)(NO)]- core is coupled with other functional units, leading to materials with combined magnetic and optical properties. The synthesis and characterization of a series of trans-[RuCl4(L)(NO)]- complexes, where L is a variable neutral ligand (e.g., substituted pyridines, phosphines), will be a crucial step in this direction. The electronic and spectroscopic properties of these new complexes will be thoroughly investigated to establish a clear structure-property relationship.

Table 1: Potential Ligand Modifications and Their Expected Impact on K2[RuCl5(NO)] Properties

| Ligand Type | Example Ligands | Expected Impact on Electronic Structure | Potential Application Benefit |

| Stronger σ-donors | Amines, Alkoxides | Increase electron density on Ru, strengthen Ru-NO bond | Higher thermal stability of metastable states |

| Stronger π-acceptors | Phosphines, CO | Decrease electron density on Ru, weaken Ru-NO bond | Lower energy required for photoisomerization |

| Bulky Ligands | Substituted phosphines | Steric hindrance may influence isomer stability | Enhanced selectivity in catalysis |

| Bridging Ligands | Pyrazine, Bipyridine | Formation of polynuclear complexes | Development of photoresponsive polymers and MOFs |

Deeper Understanding of Ultrafast Photochemical Dynamics and Quantum Yields

While the existence of light-induced linkage isomers in Dipotassium pentachloronitrosylruthenate is well-established, a detailed understanding of the dynamics of these processes on the ultrafast timescale is still lacking. Future research will employ sophisticated spectroscopic techniques, such as femtosecond time-resolved infrared (FTIR) and transient absorption spectroscopy, to directly observe the structural changes occurring during the photoisomerization event. These experiments will provide crucial insights into the sequence of electronic and vibrational relaxation processes that lead to the formation of the metastable states (MS1 and MS2).

The quantum yield of the photoisomerization process, which is a measure of the efficiency of the light-induced conversion, is a critical parameter for any potential application. To date, there is a scarcity of reported quantum yield values for the linkage isomerism of K2[RuCl5(NO)]. Future studies will focus on the accurate determination of these quantum yields under various experimental conditions, including different excitation wavelengths, temperatures, and solvent environments. Both experimental methods, such as chemical actinometry, and theoretical calculations will be employed to obtain reliable quantum yield data. researchgate.net

Computational modeling will play a pivotal role in elucidating the intricate details of the photochemical dynamics. Time-dependent density functional theory (TD-DFT) calculations can be used to map out the potential energy surfaces of the ground and excited electronic states, identifying the reaction pathways and transition states for the isomerization process. nih.gov These theoretical investigations, in conjunction with experimental data, will provide a comprehensive picture of the factors that govern the efficiency and speed of the photoswitching process in this compound and its derivatives.

Development of New Catalytic Cycles and Industrial Applications

Ruthenium complexes are well-known for their catalytic activity in a wide range of organic transformations. While the catalytic potential of this compound has been recognized, its application in specific catalytic cycles remains largely unexplored. Future research will focus on developing new catalytic systems based on this complex, particularly for oxidation reactions.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.orgchemguide.co.ukyoutube.com Ruthenium complexes have shown promise as catalysts for these reactions. wikipedia.org Future studies will investigate the efficacy of K2[RuCl5(NO)] as a catalyst or catalyst precursor for the selective oxidation of primary and secondary alcohols. The development of a catalytic cycle could involve the in-situ generation of a high-valent ruthenium-oxo species, which would act as the active oxidant. The reaction conditions, including the choice of co-oxidant, solvent, and temperature, will be optimized to achieve high yields and selectivity.

Similarly, the catalytic oxidation of alkenes to epoxides or diols is another area of interest. libretexts.orglibretexts.orgyoutube.com The ability of ruthenium complexes to catalyze such transformations is well-documented. researchgate.net Research will be directed towards exploring the use of this compound in alkene oxidation reactions. Mechanistic studies will be crucial to understand the role of the nitrosyl ligand and the linkage isomerism in the catalytic process. It is conceivable that the different isomers of the complex could exhibit different catalytic activities, opening up the possibility of a "photoswitchable catalyst" where the reaction can be turned on or off with light.

While direct industrial applications of this compound are not yet established, its potential as a precursor for more complex catalytic materials will be investigated. For example, it could be used to synthesize supported ruthenium catalysts with enhanced stability and reactivity for large-scale chemical processes.

Advanced Materials Science Applications Based on Light-Induced Linkage Isomerism

The most promising future applications of this compound lie in the field of materials science, where its light-induced linkage isomerism can be harnessed to create photoresponsive or "smart" materials. The reversible switching between the ground state and the metastable isomers leads to significant changes in the physical and chemical properties of the material, such as its color, refractive index, and magnetic properties.

One of the most exciting prospects is the development of high-density optical data storage devices. rsc.org The two distinct metastable states of the [RuCl5(NO)]2- anion can be used to represent the "0" and "1" of a binary data bit. Information can be written using light of a specific wavelength to induce the isomerization and read by detecting the change in the material's optical properties. The high thermal stability of the metastable states is a crucial factor for the long-term storage of data.

Another promising avenue is the creation of photochromic materials, which change color upon exposure to light. rsc.org this compound and its derivatives can be incorporated into polymer matrices or metal-organic frameworks (MOFs) to produce photo-switchable films, coatings, and other materials. nih.gov These materials could find applications in smart windows, optical filters, and sensors. The ability to tune the color change by modifying the ligand sphere of the ruthenium complex offers a high degree of control over the material's properties.

The incorporation of the [RuCl5(NO)]2- unit into the structure of metal-organic frameworks is a particularly intriguing research direction. rsc.orgnih.gov MOFs are highly porous materials with a crystalline structure, and by using a photoswitchable linker or incorporating the ruthenium complex as a guest molecule, it may be possible to create materials where the porosity and gas adsorption properties can be controlled with light. rsc.org This could lead to the development of advanced systems for gas storage and separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.